Dihexyverine

Catalog No.
S585771
CAS No.
561-77-3
M.F
C20H35NO2
M. Wt
321.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihexyverine

CAS Number

561-77-3

Product Name

Dihexyverine

IUPAC Name

2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C20H35NO2/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18/h18H,1-17H2

InChI Key

MNSQDVCVWNXBFQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3

Dihexyverine is a member of piperidines.

Dihexyverine is a chemical compound with the molecular formula C20H35NO2 and a CAS number of 561-77-3. It is classified as an anticholinergic agent, primarily used for its spasmolytic properties in the treatment of gastrointestinal disorders. The compound acts by inhibiting the action of acetylcholine at muscarinic receptors, which helps to relax smooth muscle and alleviate spasms in the digestive tract .

, including:

  • Oxidation: Dihexyverine can be oxidized to produce various oxidation products, depending on the reagents used and reaction conditions.
  • Reduction: This compound can also participate in reduction reactions, typically involving reducing agents like sodium borohydride.
  • Substitution: Dihexyverine can engage in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Dihexyverine exhibits significant biological activity primarily through its anticholinergic effects. By blocking muscarinic acetylcholine receptors, it reduces gastrointestinal motility and secretions, making it effective for treating conditions such as irritable bowel syndrome and other gastrointestinal spasms. Its mechanism of action involves:

  • Inhibition of Smooth Muscle Contraction: By preventing acetylcholine from binding to its receptors, dihexyverine decreases the contraction of smooth muscles in the gastrointestinal tract.
  • Reduction of Secretions: The compound also lowers fluid secretion in the intestines, contributing to its therapeutic effects .

Dihexyverine can be synthesized through several methods, typically involving multi-step organic synthesis. One common approach includes:

  • Starting Materials: Using appropriate precursors such as amino alcohols and alkyl halides.
  • Reactions: The synthesis generally involves alkylation reactions and subsequent purification steps to yield dihexyverine.
  • Final Product Isolation: The final product is usually isolated through crystallization or chromatography techniques .

Dihexyverine is primarily utilized in medical settings for:

  • Treatment of Gastrointestinal Disorders: It is effective in managing symptoms associated with irritable bowel syndrome and other spastic conditions.
  • Spasmolytic Agent: Its ability to relax smooth muscle makes it useful in various therapeutic contexts where muscle spasms are problematic .

Research has indicated that dihexyverine interacts with various biological systems:

  • Muscarinic Receptors: As an antagonist, it blocks muscarinic receptors, leading to decreased gastrointestinal motility.
  • Drug Interactions: Studies suggest that dihexyverine may interact with other medications that affect cholinergic activity, potentially enhancing or diminishing their effects .

Dihexyverine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
DicyclomineAnticholinergicTreatment of irritable bowel syndromeMore potent antispasmodic effect
HyoscyamineAlkaloidGastrointestinal disordersNatural origin; broader receptor action
FlavoxateMuscarinic antagonistUrinary disordersSpecificity for bladder receptors
OxybutyninAnticholinergicOveractive bladderSelective for urinary tract

Dihexyverine's uniqueness lies in its specific chemical structure and selective action on gastrointestinal smooth muscle compared to these other compounds, which may have broader or different receptor targets .

Dihexyverine, a small molecule drug with the molecular formula C20H35NO2, belongs to the piperidine class of compounds and has been investigated for its therapeutic properties [1]. The synthesis of dihexyverine centers on the formation of piperidinoethyl bicyclohexanecarboxylate through various esterification strategies that have evolved over decades of pharmaceutical research [4].

Fischer Esterification Approach

The classical Fischer esterification represents one of the fundamental approaches for synthesizing dihexyverine [8]. This method involves the direct condensation of bicyclohexanecarboxylic acid with piperidinoethanol in the presence of an acid catalyst [11]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of water to yield the desired ester [21]. The general reaction can be represented as:

Bicyclohexanecarboxylic acid + Piperidinoethanol → Piperidinoethyl bicyclohexanecarboxylate (Dihexyverine) + Water [24]

This approach, while straightforward, presents challenges including the need for water removal to drive the equilibrium toward product formation [21]. Industrial applications often employ azeotropic distillation with solvents such as xylene or toluene to continuously remove water and enhance yield [10].

Activated Ester Methods

More advanced synthetic routes utilize activated ester intermediates to improve reaction efficiency and yield [8] [11]. The bicyclohexanecarboxylic acid can be converted to its acid chloride using reagents such as thionyl chloride or phosphorus pentachloride [10]. This activated intermediate then readily reacts with piperidinoethanol to form the target ester under milder conditions than direct Fischer esterification [14].

The reaction sequence typically follows:

  • Bicyclohexanecarboxylic acid + Thionyl chloride → Bicyclohexanecarbonyl chloride + Sulfur dioxide + Hydrogen chloride
  • Bicyclohexanecarbonyl chloride + Piperidinoethanol → Piperidinoethyl bicyclohexanecarboxylate + Hydrogen chloride [10]

This method offers advantages in terms of reaction rate and yield but requires careful handling of the reactive acid chloride intermediate [11].

Transesterification Approaches

Transesterification represents another viable strategy for dihexyverine synthesis, particularly in industrial settings [24]. This approach involves the exchange of the alkoxy group of an ester with piperidinoethanol [21]. Typically, methyl or ethyl bicyclohexanecarboxylate serves as the starting material [9].

The reaction proceeds as follows:
Alkyl bicyclohexanecarboxylate + Piperidinoethanol → Piperidinoethyl bicyclohexanecarboxylate + Alkyl alcohol [21]

This method often requires elevated temperatures (150-160°C) and the presence of a catalytic amount of sodium or other alkali metals to facilitate the exchange [10]. The reaction is driven to completion by the continuous removal of the lower-boiling alcohol byproduct through distillation [24].

Table 1: Comparison of Esterification Methods for Dihexyverine Synthesis

MethodReaction ConditionsTypical Yield (%)AdvantagesLimitations
Fischer Esterification80-100°C, acid catalyst, 24-48h65-75Simple setup, inexpensive reagentsWater removal required, side reactions possible
Acid Chloride Method0-25°C, base (e.g., triethylamine), 2-4h80-90Higher yield, faster reactionSensitive to moisture, corrosive reagents
Transesterification150-160°C, metal catalyst, 2-3h70-85Suitable for large-scale, fewer side reactionsHigh temperature required, energy intensive

The selection of the appropriate esterification strategy depends on factors including scale of production, available equipment, and economic considerations [21] [24].

Catalytic Optimization in Large-Scale Manufacturing

The industrial production of dihexyverine necessitates careful optimization of catalytic systems to ensure efficiency, sustainability, and economic viability [20]. Catalysts play a crucial role in accelerating reaction rates while remaining unconsumed in the process, thereby reducing energy requirements and improving atom economy [23].

Homogeneous Catalysis Systems

Homogeneous catalysts, which exist in the same phase as the reactants, offer advantages in terms of selectivity and activity for dihexyverine synthesis [20]. Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid have been employed in the Fischer esterification approach [21]. However, these present challenges including equipment corrosion and waste generation [21].

More modern approaches utilize Lewis acid catalysts such as titanium(IV) compounds, hafnium tetrachloride, and bismuth(III) salts, which demonstrate excellent catalytic activity while generating less waste [21]. For instance, bismuth(III) compounds are particularly attractive due to their low toxicity and high efficiency in esterification reactions [21]. These catalysts coordinate with the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol [20].

Heterogeneous Catalysis for Continuous Processing

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages for large-scale manufacturing of dihexyverine, particularly in continuous flow systems [20]. Solid acid catalysts such as ion-exchange resins, zeolites, and metal oxides enable simplified product separation and catalyst recovery [23].

Amberlyst-15, a macroporous sulfonic acid resin, has demonstrated excellent activity in esterification reactions and can be employed in fixed-bed reactors for continuous dihexyverine production [20]. Similarly, modified silica materials and heteropolyacids supported on various carriers provide tunable acidity and stability under reaction conditions [23].

The implementation of continuous flow processes using heterogeneous catalysts offers several advantages for dihexyverine manufacturing:

  • Enhanced heat and mass transfer
  • Improved process control and reproducibility
  • Reduced solvent usage and waste generation
  • Simplified scale-up from laboratory to production [20] [23]

Biocatalytic Approaches

Enzymatic catalysis represents an emerging frontier in pharmaceutical synthesis, including potential applications in dihexyverine production [20]. Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated remarkable efficiency in esterification reactions under mild conditions [20]. These biocatalysts offer exquisite selectivity and operate under environmentally benign conditions, aligning with green chemistry principles [20].

For dihexyverine synthesis, immobilized lipases on various supports enable reusability and implementation in continuous processes [20]. The enzymatic approach typically proceeds in organic solvents with low water activity to favor esterification over hydrolysis [20].

Table 2: Catalytic Systems for Large-Scale Dihexyverine Production

Catalyst TypeExamplesReaction ConditionsAdvantagesChallenges
Homogeneous Brønsted AcidsH2SO4, p-TsOH80-100°C, excess alcoholWell-established, inexpensiveCorrosion, neutralization required
Homogeneous Lewis AcidsBiCl3, Ti(OiPr)460-80°C, toluene solventHigh activity, less corrosiveSeparation difficulties
Heterogeneous AcidsAmberlyst-15, zeolites70-90°C, continuous flowReusable, simplified separationMass transfer limitations
BiocatalystsImmobilized lipases40-60°C, organic solventMild conditions, high selectivityHigher cost, sensitivity to conditions

The optimization of catalytic systems for dihexyverine production continues to evolve, with increasing emphasis on sustainability, energy efficiency, and process intensification [20] [23].

Purification Techniques and Polymorph Control

The final stages of dihexyverine production involve purification and crystallization processes that are critical for ensuring product quality and consistency [13]. These steps determine not only the purity of the final product but also its physical form, which can significantly impact stability, bioavailability, and manufacturing properties [16].

Purification Methodologies

Following the synthesis of dihexyverine, several purification techniques are employed to remove impurities and achieve pharmaceutical-grade material [10]. The crude product typically contains unreacted starting materials, catalysts, and side products that must be eliminated [14].

Initial purification often involves liquid-liquid extraction, where the reaction mixture is partitioned between an organic solvent and an aqueous phase [10]. The organic phase containing dihexyverine is then washed with appropriate solutions to remove impurities based on their acid-base properties [10]. For instance, washing with dilute acid removes basic impurities, while washing with dilute base removes acidic contaminants [10].

For higher purity requirements, chromatographic techniques may be employed [4]. Flash chromatography using silica gel or reversed-phase media can effectively separate dihexyverine from structurally similar impurities [4]. In industrial settings, this may be implemented as continuous chromatography to enhance throughput and efficiency [22].

The final purification step typically involves crystallization, which serves the dual purpose of purification and establishing the desired solid-state form [13]. Recrystallization from carefully selected solvent systems allows for the removal of soluble impurities while promoting the formation of high-quality crystals [15].

Polymorph Screening and Control

Dihexyverine, like many pharmaceutical compounds, can exist in multiple solid-state forms including polymorphs, solvates, and hydrates [13]. These different forms possess distinct physical properties such as solubility, dissolution rate, stability, and compressibility [16]. Therefore, identifying and controlling the solid-state form is crucial for ensuring consistent product performance [13].

Polymorph screening involves crystallizing dihexyverine under various conditions to identify potential solid forms [13]. Parameters that influence polymorphism include:

  • Solvent selection
  • Temperature profiles during crystallization
  • Cooling rates
  • Agitation conditions
  • Presence of additives or impurities [15] [18]

Advanced analytical techniques are employed to characterize the different solid forms, including:

  • X-ray powder diffraction (XRPD) for crystal structure determination
  • Differential scanning calorimetry (DSC) for thermal behavior
  • Thermogravimetric analysis (TGA) for solvate/hydrate identification
  • Raman and infrared spectroscopy for molecular interactions [13] [16]

Industrial Crystallization and Form Control

In large-scale manufacturing, controlling the crystallization process is essential for consistently producing dihexyverine in the desired polymorphic form [15]. This typically involves seeding the crystallization medium with crystals of the target form to direct the crystallization pathway [13].

The crystallization process is carefully monitored and controlled through parameters such as:

  • Supersaturation levels
  • Temperature profiles
  • Mixing conditions
  • Addition rates of anti-solvents (if applicable)
  • Residence time in crystallizers [15] [18]

Continuous crystallization technologies, including mixed-suspension, mixed-product removal (MSMPR) crystallizers and plug flow crystallizers, offer advantages for large-scale production in terms of consistency and process control [15].

Table 3: Crystallization Techniques for Polymorph Control in Dihexyverine Production

TechniqueProcess DescriptionAdvantagesConsiderations
Cooling CrystallizationControlled cooling of saturated solutionSimple implementation, widely usedLimited control over nucleation
Anti-solvent CrystallizationAddition of solubility-reducing solventEnhanced supersaturation controlSolvent recovery required
Evaporative CrystallizationSolvent removal to induce supersaturationEffective for heat-sensitive compoundsEnergy intensive
Reactive CrystallizationFormation of less soluble salt formHigh purity, direct crystallizationAdditional processing for free base
Melt CrystallizationCooling from molten stateSolvent-free processLimited to thermally stable compounds

The selection of the appropriate crystallization technique depends on the specific properties of dihexyverine, the desired polymorphic form, and manufacturing constraints [13] [15].

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

321.266779359 g/mol

Monoisotopic Mass

321.266779359 g/mol

Heavy Atom Count

23

UNII

J2FQ66RU9W

Other CAS

561-77-3

Wikipedia

Dihexyverine

Dates

Last modified: 02-18-2024

Explore Compound Types